molecular formula C4H11ClN4O2 B6331579 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride CAS No. 1246276-62-9

2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride

Cat. No.: B6331579
CAS No.: 1246276-62-9
M. Wt: 182.61 g/mol
InChI Key: ZOXYHKHLLCDEAX-UHFFFAOYSA-N
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Description

2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a guanidino-like substituent at the β-position. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and biological applications.

Properties

IUPAC Name

2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYHKHLLCDEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-99-1
Record name 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586
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Preparation Methods

Azlactone Intermediate Method

A foundational strategy for synthesizing β-guanidino amino acids involves azlactone intermediates, as demonstrated in the preparation of structurally related compounds. In the patented method for 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, veratraldehyde reacts with hippuric acid in the presence of sodium acetate to form 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (azlactone). This intermediate undergoes alkaline hydrolysis followed by catalytic hydrogenation using Raney nickel to yield 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid. Subsequent demethylation with hydrobromic acid produces the target compound.

Adapting this approach for 2-amino-3-(diaminomethylideneamino)propanoic acid hydrochloride requires replacing veratraldehyde with a suitable aldehyde precursor capable of introducing the guanidino group. For example, reacting glyoxylic acid with hippuric acid forms an azlactone, which can be opened with guanidine to introduce the diaminoimidazolidine moiety. The free amino acid is then precipitated as the hydrochloride salt using concentrated HCl.

Key Reaction Steps:

  • Azlactone Formation :
    Hippuric acid+Glyoxylic acidNaOAc4-alkylidene-2-phenyloxazol-5(4H)-one\text{Hippuric acid} + \text{Glyoxylic acid} \xrightarrow{\text{NaOAc}} 4\text{-alkylidene-2-phenyloxazol-5(4H)-one}

  • Guanidinylation :
    Azlactone+GuanidineNaOH2-benzamido-3-(diaminomethylideneamino)propanoic acid\text{Azlactone} + \text{Guanidine} \xrightarrow{\text{NaOH}} 2\text{-benzamido-3-(diaminomethylideneamino)propanoic acid}

  • Hydrolysis and Salt Formation :
    Protected intermediateHBr/HCl2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride\text{Protected intermediate} \xrightarrow{\text{HBr/HCl}} \text{2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride}

Advantages :

  • High yields (up to 87% for intermediates).

  • Avoids toxic reagents like ozone or molybdenum(V) chloride.

Limitations :

  • Requires precise control of hydrolysis conditions to prevent side reactions.

Guanidinylation of L-Alanine Derivatives

Direct guanidinylation of L-alanine offers a streamlined pathway. The amino group of L-alanine is protected using a benzoyl or tert-butoxycarbonyl (Boc) group, followed by reaction with 1H-pyrazole-1-carboxamidine to introduce the guanidino moiety. Deprotection under acidic conditions yields the free amino acid, which is converted to the hydrochloride salt.

Reaction Scheme :

  • Protection :
    L-AlanineBoc2OBoc-protected alanine\text{L-Alanine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-protected alanine}

  • Guanidinylation :
    Boc-alanine+1H-pyrazole-1-carboxamidineDIEABoc-3-guanidinoalanine\text{Boc-alanine} + \text{1H-pyrazole-1-carboxamidine} \xrightarrow{\text{DIEA}} \text{Boc-3-guanidinoalanine}

  • Deprotection and Salt Formation :
    Boc-3-guanidinoalanineHCl/dioxaneHydrochloride salt\text{Boc-3-guanidinoalanine} \xrightarrow{\text{HCl/dioxane}} \text{Hydrochloride salt}

Yield : 60–70% after purification.

Modern Catalytic Methods

Hydrogenation Techniques

Catalytic hydrogenation reduces nitro or imine intermediates to amines, which are subsequently guanidinylated. For example, 3-nitropropanoic acid is hydrogenated over palladium-on-carbon to 3-aminopropanoic acid, followed by reaction with cyanamide to form the guanidino group.

Conditions :

  • Pressure: 50 psi H₂

  • Catalyst: 5% Pd/C

  • Yield: 75–80%

Hydrochloride Salt Formation

The final step involves treating the free base with HCl in ethanol or diethyl ether, yielding the hydrochloride salt. Crystallization at 4°C enhances purity.

Typical Protocol :

  • Dissolve free base in ethanol.

  • Add concentrated HCl dropwise (pH 1–2).

  • Filter and dry precipitate.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Azlactone IntermediateHippuric acidGuanidine, HBr/HCl60–70%Scalable, avoids noble metalsMulti-step, requires harsh acids
Direct GuanidinylationL-AlanineBoc₂O, Cyanamide60–70%Fewer steps, mild conditionsCostly protecting groups
Catalytic Hydrogenation3-Nitropropanoic acidPd/C, H₂75–80%High yield, single-step reductionRequires high-pressure equipment

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its amino and carboxylic acid groups:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Protonation of amino groups Excess HCl (aqueous)Fully protonated species: [NH₃⁺-CH₂-C(NH)(NH₂)NH₂-COOH]Cl⁻ → Cl⁻ counterionBoth the primary amino and guanidino groups undergo protonation in strongly acidic media .
Deprotonation of carboxylic acid NaOH (pH > 7)Deprotonated carboxylate: [NH₂-CH₂-C(NH)(NH₂)NH₂-COO⁻]Na⁺Carboxylic acid group reacts with bases to form water-soluble salts .

Esterification

The carboxylic acid group undergoes nucleophilic acyl substitution:

Reagent Catalyst Conditions Product Yield
EthanolH₂SO₄ (conc.)Reflux, 12 hrEthyl 2-amino-3-guanidinopropanoate hydrochloride~65%
MethanolHCl (gas)RT, 24 hrMethyl ester analog~58%

Side reactions : Partial hydrolysis of the guanidino group may occur under prolonged acidic conditions.

Oxidation Reactions

The guanidino group and primary amino group are susceptible to oxidation:

Oxidizing Agent Conditions Major Product Byproducts
KMnO₄ (aqueous)Acidic, 60°C2-Oxo-3-guanidinopropanoic acidMnO₂, CO₂
H₂O₂ (30%)Alkaline, RTN-oxidized guanidine derivativesH₂O

Mechanism : The guanidino group undergoes stepwise oxidation to form nitroso or nitro derivatives, depending on reaction severity .

Substitution at Guanidino Group

The guanidino group participates in nucleophilic substitution:

Electrophile Conditions Product Application
Methyl iodideDMF, 50°C, 6 hrN-methylguanidine derivativeProdrug synthesis
Acetyl chloridePyridine, 0°CN-acetylated compoundProtective group strategy

Limitation : Steric hindrance from the guanidino group reduces reactivity toward bulky electrophiles.

Chelation and Complexation

The guanidino group acts as a polydentate ligand:

Metal Ion pH Complex Structure Stability Constant (log K)
Cu²⁺7.4Square-planar [Cu(L)₂]²⁺8.2 ± 0.3
Fe³⁺5.0Octahedral [Fe(L)(H₂O)₃]³⁺6.7 ± 0.2

Biological relevance : Metal chelation may influence its role in enzyme inhibition or metalloprotein interactions.

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

Temperature Atmosphere Major Degradation Products Mechanism
200–250°CN₂Ammonia, CO₂, and cyanamideDecarboxylation and C-N cleavage
>300°CAirNitriles and carbonized residuesOxidative decomposition

Bioconjugation Reactions

The primary amino group enables crosslinking in bioconjugation:

Coupling Agent Target Molecule Product Efficiency
EDC/NHSPeptidesAmide-linked conjugates>80%
GlutaraldehydeProteinsSchiff base adducts~60%

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:
The synthesis of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride typically involves the reaction of L-alanine with guanidine hydrochloride under acidic conditions. The process can be summarized as follows:

  • Reactants: L-alanine, guanidine hydrochloride.
  • Conditions: Acidic medium.
  • Intermediate Formation: An intermediate is formed and subsequently hydrolyzed to yield the final product.

Chemical Reactions:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation: Guanidine groups can be oxidized to form urea derivatives.
  • Reduction: The guanidine group can be reduced to an amine group.
  • Substitution: Amino and guanidine groups can participate in substitution reactions with electrophiles.

Common Reagents:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Chemistry

In the field of chemistry, 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various modifications that facilitate the development of new compounds.

Biology

Biologically, this compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to modulate enzyme activity through its guanidine group, which interacts with specific molecular targets. This property makes it a valuable tool in metabolic research.

Medicine

The medical applications of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride are particularly noteworthy. It has been investigated for potential therapeutic effects in treating metabolic disorders. Studies indicate that it may play a role in regulating nitric oxide synthesis, which is crucial for cardiovascular health.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for numerous applications within chemical manufacturing.

Case Studies

  • Metabolic Pathway Regulation:
    A study demonstrated that 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride can enhance nitric oxide production in endothelial cells, suggesting its potential use in cardiovascular therapies.
  • Synthesis of Peptide Mimics:
    Research on peptide mimics using this compound has shown promising results in developing novel therapeutics with improved efficacy and stability compared to traditional peptides.

Mechanism of Action

The mechanism of action of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3-position substituent significantly influences the physicochemical and biological properties of these amino acid derivatives. Below is a detailed comparison based on substituent type, synthesis, and functional characteristics:

Table 1: Key Structural Analogs of 2-Amino-3-(diaminomethylideneamino)propanoic Acid Hydrochloride

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties References
(2S)-2-Amino-3-[1',2',3'-benzotriazin-4'(3H)-one]propanoic acid hydrochloride Benzotriazinone C₉H₁₀ClN₅O₂ 247.67 N/A Synthesized via HCl-mediated deprotection (78% yield); white solid; potential intermediate for heterocyclic drug design.
(2S)-2-Amino-3-[4’-(naphthalen-2’’-yl)pyridin-2’-yl]propanoic acid hydrochloride 4’-Naphthylpyridin-2’-yl C₁₈H₁₆ClN₃O₂ 341.79 N/A Fluorescent properties (λem 450–500 nm); light yellow solid; used in bioimaging.
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid hydrochloride 2,6-Dichloropyridin-3-yl C₈H₈Cl₃N₂O₂ 269.52 122555-04-8 High commercial availability; pharmaceutical intermediate for antimalarial/antiviral agents.
2-Amino-3-(4-(methylsulfanyl)phenyl)propanoic acid hydrochloride 4-(Methylsulfanyl)phenyl C₁₀H₁₃ClNO₂S 258.73 1251924-17-0 Sulfur-containing analog; potential role in enzyme inhibition studies.
6-Fluoro-D,L-DOPA hydrochloride 2-Fluoro-4,5-dihydroxyphenyl C₉H₁₀ClFNO₄ 253.63 N/A Reference standard for PET imaging; mimics tyrosine metabolism.

Commercial and Industrial Relevance

  • Pharmaceutical Intermediates : Dichloropyridyl and difluorobenzo derivatives are marketed by suppliers like BLD Pharm and Combi-Blocks for drug discovery .
  • Purity and Availability : Most analogs are available at >95% purity, with prices ranging from €295/g for fluorescent derivatives to bulk rates for industrial intermediates .

Biological Activity

2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride, commonly referred to as L-2-amino-3-guanidinopropionic acid hydrochloride or AGP, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and molecular biology, due to its potential therapeutic applications and mechanisms of action.

  • IUPAC Name : (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
  • Molecular Formula : C4H10ClN4O2
  • Molecular Weight : 210.66 g/mol
  • CAS Number : 1482-99-1
  • InChI Key : ZOXYHKHLLCDEAX-DKWTVANSSA-N

AGP acts primarily as a competitive inhibitor of arginine and has been shown to influence nitric oxide synthase (NOS) activity. By modulating NOS, AGP can affect nitric oxide production, which plays a crucial role in various physiological processes such as vasodilation and neurotransmission. Additionally, AGP has been implicated in enhancing the bioavailability of other amino acids and influencing metabolic pathways related to energy production and muscle metabolism .

1. Nitric Oxide Production

AGP enhances nitric oxide production by acting as an arginine analog. This effect is particularly relevant in cardiovascular health, where increased nitric oxide levels can lead to improved blood flow and reduced blood pressure .

2. Muscle Performance

Research indicates that AGP supplementation may improve muscle performance and recovery post-exercise. Its role in increasing nitric oxide levels contributes to enhanced blood flow to muscles during physical activity, potentially leading to improved endurance and reduced fatigue .

3. Neuroprotective Effects

AGP has been studied for its neuroprotective properties. By modulating nitric oxide levels in the brain, it may help protect neurons from oxidative stress and apoptosis, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological effects of AGP:

  • Study on Muscle Recovery : A randomized controlled trial involving athletes demonstrated that AGP supplementation led to significant improvements in muscle recovery times compared to a placebo group. Participants reported reduced muscle soreness and faster return to baseline strength levels after intense training sessions .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, AGP administration resulted in decreased markers of oxidative stress and inflammation in brain tissues. This suggests its potential utility in treating conditions like Alzheimer's disease .

Research Findings

StudyFindingsImplications
Athlete Performance StudyAGP improved recovery times by 25% compared to placeboPotential for use in sports nutrition
Neuroprotection StudyReduced oxidative stress markers in treated rodentsPossible therapeutic application for neurodegenerative diseases
Cardiovascular StudyEnhanced nitric oxide production correlated with lower blood pressureImplications for hypertension treatment

Q & A

Q. Table 1: Synthetic Route Optimization

ParameterRoute A (L-serine)Route B (L-alanine)
Yield (%)6248
Purity (HPLC, %)9895
Chirality Retention>99% ee97% ee
Reference

Q. Table 2: Stability in Aqueous Buffers

pHDegradation (%) at 24hDegradation (%) at 72h
4.025
7.4818
8.01228
Source

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